(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid
Description
This compound is a fluoromethyloxycarbonyl (Fmoc)-protected oxazolidine derivative, primarily used in peptide synthesis to prevent aggregation and improve solubility during solid-phase synthesis. Its stereochemistry (4S,5R) and the presence of the Fmoc group ensure selective deprotection under basic conditions, making it critical for synthesizing complex peptides with controlled conformational stability . The molecular formula is C27H32N2O6, with a molecular weight of 480.55 g/mol, and it is stored under dry conditions at 2–8°C to maintain stability .
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-14(22(28)27-21(23(29)30)15(2)33-25(27,3)4)26-24(31)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,13H2,1-4H3,(H,26,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTYMCWKCJUKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy. The process begins with the attachment of the Fmoc-protected amino acid to a solid resin, followed by sequential addition of other amino acids. The Psi(Me,Me)pro modification is introduced during the synthesis by incorporating the modified proline residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of green solvents and environmentally friendly reagents is encouraged to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling: Formation of peptide bonds using coupling reagents like HBTU, HATU, or DIC.
Cleavage: Removal of the peptide from the resin using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, HATU, or DIC in the presence of a base like DIPEA.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The major product formed from these reactions is the desired peptide, Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH, along with by-products like Fmoc-protected amino acids and cleaved resin fragments.
Scientific Research Applications
Chemistry
Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is used in the synthesis of complex peptides and proteins. Its stability and bioactivity make it a valuable building block for designing novel peptides with therapeutic potential.
Biology
In biological research, Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. Its modified structure allows for enhanced binding affinity and specificity.
Medicine
The compound is explored for its potential in drug development, particularly in designing peptide-based therapeutics for various diseases. Its stability and bioactivity make it a promising candidate for developing new drugs.
Industry
In the industrial sector, Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications, including drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The Psi(Me,Me)pro modification enhances the compound’s stability and bioactivity, allowing it to effectively bind to its targets and modulate their activity. The fluorenylmethyloxycarbonyl group provides additional stability and protection during synthesis and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and applications of the target compound with analogous Fmoc-protected oxazolidine derivatives:
Key Structural and Functional Differences
Steric Effects :
- The tert-butoxy group in Fmoc-Thr(tBu) (538.64 g/mol, ) increases steric hindrance, slowing reaction kinetics but improving regioselectivity in glycopeptide synthesis.
- In contrast, the smaller Fmoc-Ala derivative (452.5 g/mol, ) enables faster coupling rates due to reduced steric bulk.
Solubility and Aggregation Control :
- Aromatic side chains (e.g., Fmoc-Phe , 528.6 g/mol, ) enhance π-π stacking, which can either stabilize desired folds or require optimization to prevent undesired aggregation.
- The oxazolidine ring in the target compound (480.55 g/mol, ) disrupts β-sheet formation, making it superior for synthesizing amyloid-prone sequences.
Functional Group Reactivity :
- Fmoc-Met (512.62 g/mol, ) introduces a thioether group, enabling post-synthetic modifications like oxidation to sulfoxide or disulfide bond formation.
Research Findings
- Conformational Control : Derivatives like Fmoc-Tyr(tBu) (600.7 g/mol, ) stabilize helical conformations in hydrophobic environments, critical for membrane protein mimics.
- Hazard Profiles : The target compound carries H302/H315/H319/H335 hazard codes (irritant, harmful if swallowed), requiring precautions like P261/P280 gloves and ventilation . Similar compounds (e.g., ) share these risks due to shared Fmoc and reactive carboxylate groups.
- Synthetic Efficiency : The tert-butyl group in Fmoc-Thr(tBu) () reduces racemization by 15% compared to unprotected Thr derivatives, as shown in solid-phase peptide synthesis (SPPS) studies .
Handling and Stability
- Storage : All Fmoc-oxazolidine derivatives require storage at 2–8°C in dry conditions to prevent hydrolysis of the oxazolidine ring .
- Deprotection : The Fmoc group is removed with 20% piperidine in DMF, while the oxazolidine ring is acid-labile (cleaved with TFA), enabling orthogonal deprotection strategies .
Biological Activity
(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid, commonly referred to as Fmoc-Ala-Thr(ΨMe,Me)Pro-OH, is a synthetic compound with significant implications in medicinal chemistry and biochemistry. This compound is characterized by its unique oxazolidine structure, which contributes to its biological activities. This article aims to explore the biological activity of this compound through various studies and data.
- Molecular Formula : C25H28N2O6
- Molecular Weight : 452.5 g/mol
- CAS Number : 252554-79-3
- Boiling Point : 681.2 ± 55.0 °C (predicted)
- Density : 1.259 ± 0.06 g/cm³ (predicted)
- pKa : 3.15 ± 0.60 (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to Fmoc-Ala-Thr(ΨMe,Me)Pro-OH. For instance:
- A study identified a trimer peptidomimetic (BJK-4) derived from Fmoc-modified amino acids that exhibited significant antibacterial effects against various strains without showing hemolytic activity .
- The mechanism of action was linked to the disruption of bacterial membrane integrity and cytoplasmic membrane depolarization, indicating a promising pathway for developing new antimicrobial agents .
Case Studies
-
Peptidomimetic Compounds :
- A series of peptidomimetics were synthesized based on the structure of Fmoc-Ala-Thr(ΨMe,Me)Pro-OH. These compounds were evaluated for their antibacterial properties against common pathogens.
- Results indicated that certain modifications to the Fmoc group enhanced the antibacterial activity while maintaining low cytotoxicity levels in mammalian cells .
- Cytotoxicity Assessments :
Data Table: Biological Activities
| Study | Compound Tested | Activity Observed | Mechanism | Cytotoxicity Level |
|---|---|---|---|---|
| Study 1 | BJK-4 | Significant antibacterial effects | Membrane disruption | Low at 128 µg/mL |
| Study 2 | Fmoc-Ala-Thr(ΨMe,Me)Pro-OH | Enhanced proteolytic stability | Not specified | Not tested |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
